molecular formula C11H13NO2 B140930 Allyl 3-amino-5-methylbenzoate CAS No. 153775-25-8

Allyl 3-amino-5-methylbenzoate

Cat. No. B140930
CAS RN: 153775-25-8
M. Wt: 191.23 g/mol
InChI Key: PYJUKVCWIPWWOB-UHFFFAOYSA-N
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Description

Allyl 3-amino-5-methylbenzoate, also known as AMB, is an organic compound that is widely used in scientific research and in the synthesis of other compounds. Its chemical formula is C10H13NO2 and it is composed of an allyl group, an amino group, and a methylbenzoate group. AMB is a white solid with a faint odor and is soluble in water, alcohols, and other organic solvents. It is used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a substrate for enzymes, and as a ligand for proteins.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from derivatives similar to Allyl 3-amino-5-methylbenzoate have shown significant antimicrobial activity against various pathogens. For instance, new oxadiazoles, triazoles, and thiadiazoles starting from related compounds have demonstrated notable antimicrobial effects against Escherichia coli and Rhizoctonia bataticola, with some also showing antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Antioxidant Properties

Novel derivatives, including those synthesized from precursors similar to this compound, have been evaluated for their antioxidant activities. These compounds were analyzed for their reducing power, free radical scavenging, and metal chelating activities, showing potential as antioxidants compared to standard agents like EDTA and α-tocopherol (Yüksek et al., 2015).

Nucleophilic Substitution Reactions

Research has delved into nucleophilic substitution reactions involving compounds akin to this compound, leading to the creation of new derivatives with potential chemical applications. These studies highlight the versatility of such compounds in synthetic organic chemistry (Mataka et al., 1992).

Synthesis of Benzothiophene Derivatives

Compounds related to this compound have been utilized in synthesizing benzothiophene derivatives, which are of interest due to their pharmacological activities. Such research efforts underscore the potential of these compounds in drug discovery and development (Lumbroso et al., 2015).

Safety and Hazards

While specific safety data for Allyl 3-amino-5-methylbenzoate is not available, allyl compounds in general are known to be hazardous. For instance, Allyl Alcohol is highly flammable, acutely toxic via oral, dermal, and inhalation exposure routes, and can cause skin, eye, and respiratory irritation .

Future Directions

The future directions in the research and development of Allyl 3-amino-5-methylbenzoate and similar compounds involve improving the efficiency and sustainability of their synthesis. For instance, the use of allyl alcohol as an allyl source is being explored due to its sustainability .

properties

IUPAC Name

prop-2-enyl 3-amino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-4-14-11(13)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJUKVCWIPWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623135
Record name Prop-2-en-1-yl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153775-25-8
Record name Prop-2-en-1-yl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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